2-(Hydroxymethyl)-2-(((1-oxodocosyl)oxy)methyl)propane-1,3-diyl didocosanoate

Hydroxyl value Partial esterification Derivatization potential

2-(Hydroxymethyl)-2-(((1-oxodocosyl)oxy)methyl)propane-1,3-diyl didocosanoate (CAS 45326-01-0), commonly referred to as pentaerythritol tribehenate, is a partially esterified neopentylpolyol ester belonging to the class of long-chain saturated fatty acid esters of pentaerythritol. Its molecular formula is C₇₁H₁₃₈O₇ with a molecular weight of 1103.88 g/mol, bearing three behenic acid (C22:0) chains and one residual free hydroxyl group on the pentaerythritol core.

Molecular Formula C71H138O7
Molecular Weight 1103.8 g/mol
CAS No. 45326-01-0
Cat. No. B12690466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Hydroxymethyl)-2-(((1-oxodocosyl)oxy)methyl)propane-1,3-diyl didocosanoate
CAS45326-01-0
Molecular FormulaC71H138O7
Molecular Weight1103.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)(COC(=O)CCCCCCCCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCCCCCCCC
InChIInChI=1S/C71H138O7/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-68(73)76-65-71(64-72,66-77-69(74)62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)67-78-70(75)63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h72H,4-67H2,1-3H3
InChIKeyVKOJUMXWQCTCFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pentaerythritol Tribehenate (CAS 45326-01-0) Procurement Baseline: Structure, Class, and Key Physicochemical Profile


2-(Hydroxymethyl)-2-(((1-oxodocosyl)oxy)methyl)propane-1,3-diyl didocosanoate (CAS 45326-01-0), commonly referred to as pentaerythritol tribehenate, is a partially esterified neopentylpolyol ester belonging to the class of long-chain saturated fatty acid esters of pentaerythritol. Its molecular formula is C₇₁H₁₃₈O₇ with a molecular weight of 1103.88 g/mol, bearing three behenic acid (C22:0) chains and one residual free hydroxyl group on the pentaerythritol core . The compound exhibits extreme lipophilicity (LogP = 22.0) [1] and a predicted vapor pressure of approximately 1.33 × 10⁻⁹ mmHg at 25 °C [2]. This partial esterification state distinguishes it from the fully esterified pentaerythritol tetrabehenate (CAS 61682-73-3, C₉₃H₁₈₀O₈, MW 1426.42) and from glycerol-based tribehenates such as glyceryl tribehenate (CAS 18641-57-1, C₆₉H₁₃₄O₆, MW ~1059.8).

Why Pentaerythritol Tribehenate (CAS 45326-01-0) Cannot Be Replaced by Generic In-Class Behenate Esters


In-class behenate esters such as pentaerythritol tetrabehenate and glyceryl tribehenate share the same C22:0 fatty acid moiety but differ fundamentally in hydroxyl content, molecular architecture, and resulting physicochemical behavior. Pentaerythritol tribehenate possesses one free hydroxyl group (OH value = 50.9 mg KOH/g) [1], rendering it chemically reactive and capable of further derivatization—a property absent in fully esterified analogs (OH value ≈ 0 for tetrabehenate and glyceryl tribehenate). This residual hydroxyl functionality enables covalent conjugation to silicone backbones, polymeric matrices, or active pharmaceutical ingredients, creating application-specific hybrid materials that are inaccessible to non-hydroxylated substitutes [1]. Furthermore, the neopentyl core with a quaternary carbon center provides superior thermal and hydrolytic stability compared to linear glycerol-based tribehenates, a distinction documented in comparative thermogravimetric and decomposition-time studies of neopentylpolyol versus glycerol esters [2]. Substitution with generic tribehenates therefore risks loss of derivatization potential, altered thermal stability profiles, and compromised performance in formulations requiring precise hydroxyl-mediated interactions.

Pentaerythritol Tribehenate (CAS 45326-01-0): Product-Specific Quantitative Differentiation Evidence vs. Closest Analogs


Hydroxyl Value (OHV) as a Definitive Structural Differentiator: Pentaerythritol Tribehenate vs. Pentaerythritol Tetrabehenate and Glyceryl Tribehenate

Pure pentaerythritol tribehenate (CAS 45326-01-0) exhibits a hydroxyl value (OHV) of 50.9 mg KOH/g, directly reflecting its single free hydroxyl group per molecule [1]. In contrast, pentaerythritol tetrabehenate (CAS 61682-73-3), the fully esterified analog, has a theoretical OHV of approximately 0 mg KOH/g due to complete esterification of all four hydroxyl positions. Glyceryl tribehenate (CAS 18641-57-1), a glycerol triester of behenic acid, likewise contains no free hydroxyl groups (OHV ≈ 0). This single hydroxyl group confers reactive functionality on pentaerythritol tribehenate that is entirely absent in either comparator, enabling subsequent chemical modification such as silicone grafting, polymer conjugation, or active ingredient tethering.

Hydroxyl value Partial esterification Derivatization potential Cosmetic chemistry

Thermal Stability Under Load: Neopentylpolyol Tribehenate vs. Glyceryl Tribehenate—Decomposition Time and Sticking Behavior in Thermoplastic Lubrication

In comparative lubricating-agent testing within polyvinyl chloride (PVC) resin formulations at elevated temperature, neopentylpolyol-based behenates demonstrate systematically different thermal endurance compared to glycerol-based analogs. Glyceryl tribehenate (Compound 8) exhibited no sticking but the resin turned black after 26 minutes. Trimethylolpropane tribehenate (Compound 5), another neopentylpolyol triester, stuck and decomposed after 27 minutes. Pentaerythritol tetrabehenate (Compound 9), the fully esterified neopentylpolyol tetraester, stuck and decomposed after 26 minutes but delivered the best decomposition time of 35 minutes and self-heating time of 15 minutes among all tested behenates [1]. While pentaerythritol tribehenate itself was not tested in this specific head-to-head series, the data establish a class-level distinction: neopentylpolyol behenates (including the pentaerythritol tribehenate subclass) consistently exhibit longer static thermostability decomposition times (34–35 min) and superior minimal resistant torque values (1.050–1.075 m·kg) compared to the industry benchmark glyceryl trihydroxystearate (decomposition time 32 min, torque 1.075 m·kg) [1].

Thermal decomposition Lubricating agent PVC processing Neopentylpolyol esters

Water Contact Angle Modulation in Composite Film Applications: Pentaerythritol Tribehenate as a Wettability-Controlling Ester Wax

Pentaerythritol tribehenate, when incorporated as one of a select group of ester waxes into a thermoplastic resin base film for magnetic recording media, contributes to a formulation achieving a water contact angle of 70° to 90° on the exposed surface [1]. This intermediate hydrophobicity range is critical for balancing adhesion and anti-sticking properties in precision laminate applications. While the contact angle value reflects the composite formulation rather than the pure compound, the inclusion of pentaerythritol tribehenate alongside sorbitan tristearate, glycerin tripalmitate, and polyoxyethylene distearate indicates its specific suitability for achieving this defined wettability window. By comparison, fully esterified pentaerythritol tetrabehenate, with its complete absence of polar hydroxyl groups, would be expected to produce a more hydrophobic surface (contact angle > 90°), potentially compromising the adhesion balance required in this application.

Water contact angle Surface wettability Magnetic recording media Ester wax

Molecular Architecture Comparison: C22 Chain-Length Specificity and Neopentyl Core vs. Glycerol Core Tribehenates

Pentaerythritol tribehenate (C₇₁H₁₃₈O₇, MW 1103.88 g/mol) carries three identical C22:0 (behenic acid) chains on a neopentyl pentaerythritol core, distinguishing it from glyceryl tribehenate (C₆₉H₁₃₄O₆, MW ~1059.8 g/mol), which carries three identical C22:0 chains on a linear glycerol backbone [1]. The neopentyl core features a quaternary carbon atom at the molecular center, a structural feature associated with enhanced thermal and hydrolytic stability compared to linear polyol esters . Furthermore, the C22 chain length is critical: shorter-chain pentaerythritol esters (e.g., C18 stearate or C12 laurate) exhibit different melting profiles, spreading characteristics, and occlusivity on skin. The C22 behenate chain provides a higher melting point and greater barrier function compared to C18 stearate analogs, a property leveraged in cosmetic formulations requiring persistent emolliency and viscosity building [2].

Molecular architecture Chain-length specificity Emollient design Neopentyl core stability

Pentaerythritol Tribehenate (CAS 45326-01-0): Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Silicone-Modified Ester Wax Synthesis for Toner Release Agents and High-Performance Coatings

The free hydroxyl group of pentaerythritol tribehenate (OHV = 50.9 mg KOH/g) serves as the essential reactive handle for covalent grafting onto organopolysiloxane backbones via acid anhydride coupling, yielding silicone-modified ester waxes with sharp melting endotherms (apex 60–100 °C, half-width ≤ 10 °C) suitable as internal toner release agents [1]. Fully esterified pentaerythritol tetrabehenate (OHV ≈ 0) cannot participate in this conjugation chemistry, making the tribehenate the sole viable candidate among pentaerythritol behenates for silicone wax manufacturing.

Partially Esterified Emollient and Moisturizer in Cosmetic Creams and Lotions Requiring Intermediate Hydrophilicity

Pentaerythritol tribehenate is explicitly listed among pentaerythritol fatty acid esters selected for cosmetic formulations, including W/O emulsions and O/W gel compositions, where the partial esterification state (one free hydroxyl) provides a balance of emolliency and moisture retention distinct from fully esterified tetrabehenate [2]. The European Patent EP0163806A1 establishes that partially esterified pentaerythritol products with an average oligomerization value of m=1 find use specifically as moisturizers and emollients in cosmetics, while higher oligomerization products are directed to lubricant applications [3].

Thermoplastic Resin Lubrication: Internal Lubricating Agent with Enhanced Thermal Endurance

Neopentylpolyol behenates as a class demonstrate decomposition times of 33.5–35 minutes and reduced processing torque (1.050–1.070 m·kg) relative to the industry standard glyceryl trihydroxystearate (32 min, 1.075 m·kg) in PVC plastograph testing at 190 °C [4]. Pentaerythritol tribehenate, as a member of this class, is indicated for applications requiring internal lubrication with thermal stability superior to glycerol-based lubricants, particularly where controlled polarity from the residual hydroxyl group may provide additional compatibility with polar resin components.

Surface Wettability Control in Precision Laminate and Magnetic Recording Media Films

Incorporation of pentaerythritol tribehenate into thermoplastic resin formulations enables achievement of a defined intermediate water contact angle of 70–90° on laminate film surfaces [5]. This precise wettability window is critical for balancing adhesion and anti-sticking behavior in magnetic recording media base films and related precision laminate applications, where fully hydrophobic tetrabehenate esters would exceed the target contact angle range.

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